[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone
Description
BenchChem offers high-quality [4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClFNO3S/c22-14-2-1-3-17(10-14)25-12-20(21(26)13-4-6-15(23)7-5-13)29(27,28)19-9-8-16(24)11-18(19)25/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZOSIRTKYZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C21H12BrClFNO3S, with a molecular weight of 492.74 g/mol. Its structure features a benzothiazinone core, which is known for its diverse pharmacological properties. The presence of bromine and fluorine atoms suggests enhanced reactivity and potential interactions with biological targets.
Compounds similar to 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been reported to exhibit various mechanisms of action including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Antiproliferative Effects : Studies have shown that related compounds can significantly reduce cell viability in cancer cell lines, indicating potential anticancer properties.
Biological Assays and Efficacy
Recent studies have evaluated the biological activity of this compound through various assays:
Case Studies
- Telomerase Inhibition Study : A study focused on the compound's ability to inhibit telomerase activity demonstrated a significant reduction in the proliferation of SMMC-7721 cells. This suggests that the compound could be a promising candidate for further development as an anticancer agent targeting telomerase-dependent tumors .
- Cytotoxicity Evaluation : In vitro tests showed that the compound exhibits notable cytotoxic effects against various cancer cell lines, highlighting its potential as a chemotherapeutic agent .
- Antibacterial Screening : The compound was also evaluated for its antibacterial properties against common pathogens. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
